![molecular formula C41H68O5 B1241342 [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241342.png)
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a diglyceride, specifically a diacylglycerol, which consists of two fatty acid chains attached to a glycerol backbone. The fatty acid chains in this compound are linoleic acid (18:2(9Z,12Z)) and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This compound is found in human blood and is a metabolite in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually carried out under mild conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified using techniques like column chromatography .
Industrial Production Methods
In industrial settings, the production of diacylglycerols often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under controlled conditions, resulting in high yields and specificity. The process is scalable and environmentally friendly, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (linoleic acid and arachidonic acid) and glycerol.
Transesterification: New diacylglycerols with different fatty acid compositions.
科学的研究の応用
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Industry: Utilized in the formulation of functional foods and nutraceuticals due to its bioactive properties.
作用機序
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound is produced as a second messenger during the hydrolysis of phosphatidylinositol bisphosphate by phospholipase C. The resulting diacylglycerol facilitates the translocation of PKC from the cytosol to the plasma membrane, where it phosphorylates target proteins involved in various cellular processes .
類似化合物との比較
Similar Compounds
DG(181(9Z)/182(9Z,12Z)/00): Contains oleic acid and linoleic acid.
DG(182(9Z,12Z)/183(9Z,12Z,15Z)/00): Contains linoleic acid and alpha-linolenic acid.
DG(202(11Z,14Z)/184(6Z,9Z,12Z,15Z)/00): Contains eicosadienoic acid and stearidonic acid.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of linoleic acid and arachidonic acid, which are both essential fatty acids involved in various physiological processes. This combination makes it particularly relevant in studies related to inflammation, cellular signaling, and metabolic regulation .
特性
分子式 |
C41H68O5 |
|---|---|
分子量 |
641 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-22,24,28,30,39,42H,3-10,15-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1 |
InChIキー |
KRECEGQUDDMNAQ-MYBRWWDOSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
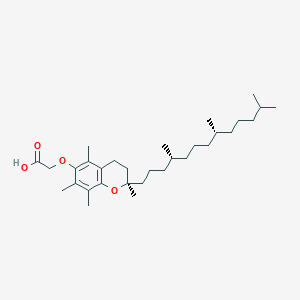
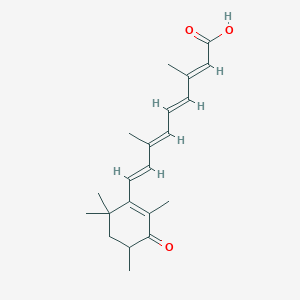
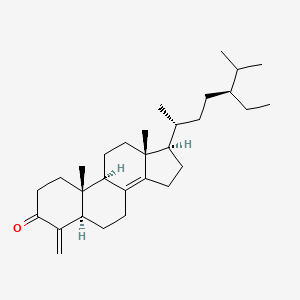
![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)
![[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate](/img/structure/B1241272.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241273.png)
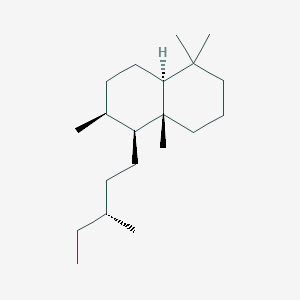
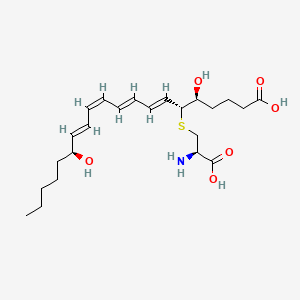

![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)
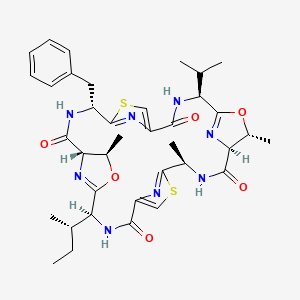
![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)
